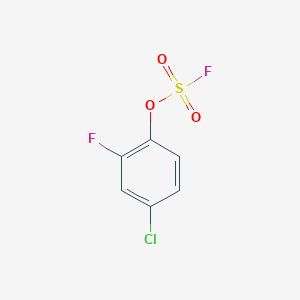
4-Chloro-2-fluoro-1-fluorosulfonyloxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-fluoro-1-fluorosulfonyloxybenzene is an organic compound characterized by the presence of chloro, fluoro, and fluorosulfonyloxy groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-1-fluorosulfonyloxybenzene typically involves the introduction of the chloro, fluoro, and fluorosulfonyloxy groups onto a benzene ring. One common method involves the chlorination and fluorination of a suitable benzene derivative, followed by the introduction of the fluorosulfonyloxy group through sulfonylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems and stringent quality control measures is essential to meet industrial standards and regulatory requirements.
化学反应分析
Types of Reactions
4-Chloro-2-fluoro-1-fluorosulfonyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl compounds.
科学研究应用
4-Chloro-2-fluoro-1-fluorosulfonyloxybenzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Chemical Biology: The compound is used in studies involving enzyme inhibition and protein modification.
作用机制
The mechanism of action of 4-Chloro-2-fluoro-1-fluorosulfonyloxybenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro, fluoro, and fluorosulfonyloxy groups allows the compound to form strong interactions with these targets, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
相似化合物的比较
Similar Compounds
4-Chloro-2-fluorobenzenesulfonyl chloride: Similar in structure but lacks the fluorosulfonyloxy group.
2-Chloro-4-fluoronitrobenzene: Contains a nitro group instead of the fluorosulfonyloxy group.
1-Chloro-4-fluorobenzene: Lacks the sulfonyl and fluorosulfonyloxy groups.
Uniqueness
4-Chloro-2-fluoro-1-fluorosulfonyloxybenzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
属性
IUPAC Name |
4-chloro-2-fluoro-1-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O3S/c7-4-1-2-6(5(8)3-4)12-13(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHYHKLYOVTADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














